molecular formula C25H17ClN4O3 B10871091 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

Cat. No.: B10871091
M. Wt: 456.9 g/mol
InChI Key: FPNNBZDRULVVRQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine system, and substituted with chlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring through a condensation reaction between salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.

    Formation of the Triazolo-Pyrimidine Core: The chromene intermediate is then reacted with a triazole derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the triazolo-pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway involved. This interaction can lead to various therapeutic effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-amine
  • 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-12-(4-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H17ClN4O3

Molecular Weight

456.9 g/mol

IUPAC Name

13-(2-chlorophenyl)-9-(4-methoxyphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C25H17ClN4O3/c1-32-16-9-6-14(7-10-16)21-18-11-8-15(31)12-20(18)33-25-22(21)24-28-23(29-30(24)13-27-25)17-4-2-3-5-19(17)26/h2-13,21,31H,1H3

InChI Key

FPNNBZDRULVVRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)C6=CC=CC=C6Cl

Origin of Product

United States

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